molecular formula C10H15NO4 B7765421 Kainic acid CAS No. 59905-23-6

Kainic acid

Cat. No.: B7765421
CAS No.: 59905-23-6
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-LKEWCRSYSA-N
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Description

Kainic acid (KA) is a non-proteinogenic amino acid derived from marine red algae, notably Digenea simplex . It acts as a potent agonist of ionotropic glutamate receptors, specifically kainate receptors (KARs) and AMPA receptors (AMPARs), with nanomolar and micromolar affinities, respectively . KA is widely used in neuroscience to model temporal lobe epilepsy and neurodegenerative diseases due to its ability to induce excitotoxic neuronal death, particularly in the hippocampus . Its neurotoxicity arises from prolonged receptor activation, leading to calcium influx, oxidative stress, and apoptosis . KA also serves as a critical tool for studying synaptic receptor biology and signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kainic acid can be synthesized through various methods. One common synthetic route involves the use of a tritiated Wittig reagent. The synthesis typically includes steps such as the protection of functional groups, formation of key intermediates, and final deprotection to yield this compound. For example, the synthesis may involve the following steps:

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the red seaweed Digenea simplex. The extraction process includes drying the seaweed, followed by solvent extraction and purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kainic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups of this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .

Scientific Research Applications

Kainic Acid in Epilepsy Research

This compound is widely used to induce seizures in animal models, particularly for studying temporal lobe epilepsy (TLE). The administration of KA results in behavioral seizures and neuropathological changes that mirror those seen in human epilepsy.

Case Study: Temporal Lobe Epilepsy Model

  • Methodology : KA can be administered via systemic or intracerebral routes, with different protocols yielding varying results in seizure severity and brain damage.
  • Findings : Research has demonstrated that KA-induced seizures lead to significant neuronal loss in the hippocampus, particularly affecting the CA3 region . This model has been instrumental in understanding the mechanisms underlying epileptogenesis and ictogenesis.

Neurodegenerative Disease Models

This compound is also utilized to study various neurodegenerative diseases, including Huntington's disease (HD), Alzheimer's disease (AD), and amyotrophic lateral sclerosis (ALS). Its excitotoxic properties allow researchers to investigate the pathways involved in neuronal death and degeneration.

Case Study: Huntington's Disease

  • Methodology : Stereotaxic microinjections of KA into specific brain regions create selective lesions that mimic the pathological features of HD.
  • Findings : Studies have shown that KA lesions result in motor deficits and cognitive impairments similar to those observed in HD patients . This application has led to insights into the excitotoxic mechanisms contributing to neurodegeneration.

Spinal Cord Injury Research

This compound is increasingly being used as a model for spinal cord injury (SCI) due to its cost-effectiveness and reproducibility compared to traditional methods.

Case Study: Inducing Spinal Cord Injury

  • Methodology : Intra-cisternal or intra-spinal administration of KA induces paraplegia and locomotor deficits in rats.
  • Findings : Research indicates that KA-induced SCI models exhibit similar clinical manifestations as seen in human conditions, providing a valuable tool for testing therapeutic interventions . The ability to adjust the concentration and administration rate allows researchers to control the severity of injury.

Mechanistic Studies of Excitotoxicity

This compound serves as a critical tool for exploring excitotoxicity—the process by which neurons are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.

Mechanisms Investigated

  • Neuronal Cell Death : KA induces robust depolarization and subsequent cell death, facilitating studies on excitatory neurotransmission pathways .
  • Neuroprotective Strategies : Researchers are investigating potential neuroprotective agents against KA-induced damage, contributing to the development of therapies for neurodegenerative diseases .

Mechanism of Action

Kainic acid exerts its effects by binding to kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that, when activated by this compound, allow the influx of sodium ions into the neuron, leading to depolarization and excitatory postsynaptic potentials. In high concentrations, this compound can cause excitotoxicity, leading to neuronal death .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Kainoid Amino Acids: Domoic Acid and Isodomoic Acids

Domoic acid (DA), isolated from diatoms and shellfish, shares KA's pyrrolidine dicarboxylate scaffold but differs in substituents at C4 (Figure 1). DA exhibits 10-fold greater potency than KA at KARs, causing severe neurotoxicity in humans (e.g., amnesic shellfish poisoning) . Isodomoic acids G and H , from Chondria armata, differ in C4 double bond position and configuration, altering receptor selectivity and potency . For example, isodomoic acids show enhanced stability and bioavailability compared to KA, making them valuable for prolonged neuropharmacological studies .

Table 1: Structural and Functional Differences in Kainoids

Compound Source C4 Substituent Receptor Affinity (KAR/AMPAR) Neurotoxic Potency
Kainic acid Digenea simplex Isopropenyl group 4–16 nM (KAR), ~1 µM (AMPAR) Moderate
Domoic acid Diatoms/shellfish Conjugated diene ~1 nM (KAR) High
Isodomoic acid G Chondria armata Trans double bond Sub-nM (KAR) Very High

Marine Excitatory Amino Acids: Dysiherbaine and Neodysiherbaine A

These compounds, isolated from sponges, exhibit unique bicyclic structures and superior potency. Dysiherbaine activates KARs and metabotropic glutamate receptors (mGluRs) with picomolar affinity, surpassing KA in inducing seizures . Neodysiherbaine A, a structural analog, shows even greater selectivity for KARs, making it a precise tool for studying receptor subtypes . Unlike KA, which is synthesized by symbiotic cyanobacteria in algae, dysiherbaines are produced by sponge-associated Synechocystis cyanobacteria .

Receptor Binding and Signaling Mechanisms

KA's high-affinity binding to KARs (Kd = 4–16 nM) triggers calcium influx in two phases: a rapid transient phase (threshold: ≥12.5 µM) and a sustained phase (≥25 µM) linked to neurodegeneration . In contrast:

  • Domoic acid binds irreversibly to KARs, causing prolonged receptor activation and severe calcium overload .
  • Quisqualic acid primarily targets AMPARs and mGluRs, with minimal KAR activity .
  • This compound lactone antagonizes KARs, blocking calcium influx and neurotoxicity .

Table 2: Comparative Receptor Pharmacology

Compound Primary Targets Calcium Influx Threshold Neurodegeneration Link
This compound KAR > AMPAR ≥12.5 µM Sustained phase
Domoic acid KAR <1 µM Immediate
Dysiherbaine KAR, mGluR ~10 pM Rapid
Kainic lactone KAR antagonist N/A Protective

Biological Activity

Kainic acid (KA) is a potent neurotoxin and a selective agonist of kainate-type ionotropic glutamate receptors. It has been extensively studied for its role in neurodegenerative diseases, excitotoxicity, and as a model for epilepsy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on neuronal cells, and implications for research.

This compound primarily acts by activating kainate receptors, which are a subtype of glutamate receptors. The binding of KA leads to the following biological activities:

  • Neuronal Excitation : KA induces excitotoxicity by increasing intracellular calcium levels, resulting in apoptosis and necrosis of neurons. This mechanism is particularly evident in hippocampal regions (CA1, CA3) and the dentate gyrus .
  • Oxidative Stress : KA administration increases the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and lipid peroxidation . This oxidative stress is implicated in various neurodegenerative conditions.
  • Inflammatory Response : Systemic injection of KA activates glial cells, triggering inflammatory responses that are characteristic of neurodegenerative diseases .

Experimental Models and Findings

This compound is widely used in animal models to study epilepsy and neurodegeneration. Below is a summary of key findings from various studies:

StudyModelKey Findings
DBA/2 MiceSurvival rates after KA injection were approximately 46.7% to 53.3%. Seizure scores ranged from 2 to 4 within 30 minutes post-administration.
Neuroblastoma CellsKA treatment resulted in decreased cell viability, particularly at higher concentrations (1000 mM), indicating significant excitotoxic effects.
Temporal Lobe Epilepsy ModelKA induced behavioral seizures and neuropathological lesions similar to those observed in human temporal lobe epilepsy.
Sprague-Dawley RatsQualitative and quantitative assessments revealed significant neuropathological changes following KA treatment, correlating with excitotoxicity.

Case Studies

  • This compound-Induced Seizures in Mice :
    A comparative study involving three strains of DBA/2 mice demonstrated consistent seizure responses to KA injections. The study evaluated survival rates and seizure phenotypes, confirming that all strains exhibited similar trends in behavior following KA administration .
  • Neuroprotective Effects of Melatonin :
    Research indicated that melatonin could protect hippocampal neurons from KA-induced damage. This suggests potential therapeutic avenues for mitigating excitotoxic effects associated with KA exposure .
  • Lipid Peroxidation Studies :
    Investigations into lipid peroxidation highlighted the role of oxidative stress as a mediator of neuronal damage in response to KA. The findings underscore the importance of antioxidants in potentially counteracting these effects .

Implications for Research

The biological activity of this compound serves as a critical model for understanding excitotoxicity and neurodegeneration. Its ability to mimic pathological processes observed in human diseases such as Alzheimer's and epilepsy makes it invaluable for research into therapeutic interventions.

  • Neurodegenerative Disease Models : KA-induced excitotoxicity models are instrumental in studying the underlying mechanisms of diseases like Alzheimer's, where glutamate signaling plays a pivotal role.
  • Therapeutic Development : Understanding KA's mechanisms can guide the development of neuroprotective strategies aimed at mitigating excitotoxic damage.

Q & A

Basic Research Questions

Q. How is kainic acid (KA) used to model temporal lobe epilepsy in rodents, and what experimental parameters are critical for reproducibility?

KA induces seizures by overactivating glutamate receptors, particularly kainate receptors, leading to excitotoxic neuronal death. A standardized protocol involves intrahippocampal or systemic administration (e.g., 20–30 mg/kg in mice), with electroencephalography (EEG) to monitor seizure severity and duration . Key parameters include:

  • Dose calibration : Strain-specific sensitivity (e.g., FVB/N mice show higher susceptibility than C57BL/6) requires pilot studies to avoid mortality .
  • Controls : Co-administration of receptor antagonists (e.g., NBQX for AMPA receptors) or saline-injected controls to isolate KA-specific effects .
  • Outcome measures : Neuronal degeneration (NeuN staining), glial activation (GFAP/Iba1), and behavioral seizure scoring .

Q. What methodological standards ensure accurate quantification of this compound in marine algae like Palmaria palmata?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is the gold standard. Key steps include:

  • Sample preparation : Freeze-drying to preserve KA integrity, followed by methanol extraction .
  • Calibration curves : Use certified KA reference standards to account for matrix effects .
  • Data normalization : Report concentrations in µg/g dry weight (dw) to control for moisture variability (e.g., commercial samples range from 0.22–560 µg/g dw) .

Advanced Research Questions

Q. How do genetic differences between rodent strains influence susceptibility to KA-induced neurotoxicity, and how can researchers control for this variability?

Genetic background affects ion channel expression and glial responses. For example:

  • FVB/N mice : Exhibit pronounced hippocampal neuron loss due to reduced antioxidant defenses compared to C57BL/6 .
  • Experimental design : Use chimeric models (e.g., FVB/N↔C57BL/6) to isolate intrinsic (neuronal) vs. extrinsic (glial) factors .
  • Controls : Include strain-matched sham groups and transcriptomic profiling (e.g., RNA-seq) to identify susceptibility genes .

Q. What experimental approaches resolve contradictions in reported KA concentrations in Palmaria palmata across studies?

Discrepancies (e.g., 0.22–10,000 µg/g dw) arise from:

  • Sampling bias : Apical vs. basal regions of algae show uniform KA levels, but mutant strains may hyperaccumulate KA .
  • Methodological rigor : Earlier studies lacked sensitivity (pre-1990s HPLC), while recent LC-MS/MS methods detect trace levels .
  • Recommendation : Cross-validate findings using multiple extraction solvents (e.g., aqueous vs. organic) and inter-laboratory comparisons .

Q. How can novel biosynthetic methods improve KA production for mechanistic studies?

Traditional extraction from seaweed is inefficient (<0.1% yield). Recent advances include:

  • Enzymatic synthesis : Recombinant enzymes from red algae (e.g., Chondrus crispus) convert L-glutamate to KA via a 3-step pathway, achieving gram-scale yields .
  • Cost reduction : Biocatalysis reduces reagent costs by >90% compared to chemical synthesis .
  • Purity control : NMR and chiral chromatography to confirm stereochemical integrity, critical for receptor-binding studies .

Q. What statistical methods are critical for analyzing biphasic binding patterns in KA receptor studies?

Biphasic displacement curves (e.g., acromelic acid A vs. KA) require:

  • Non-linear regression : Fit data to a two-site binding model (e.g., GraphPad Prism) to calculate high- and low-affinity KD values .
  • Hill slope analysis : Slopes <1 indicate negative cooperativity or multiple binding sites .
  • Validation : Replicate experiments (n ≥ 3) with triplicate technical replicates to distinguish experimental noise from true heterogeneity .

Q. Tables

Table 1. Comparison of KA Quantification Methods in Palmaria palmata

MethodSensitivity (LOD)Key FindingsReference
HPLC-UV50 µg/gFirst detection in "dwarf mutants"
LC-MS/MS0.1 µg/gTrace levels in European samples
NMR100 µg/gConfirmed 1-hydroxythis compound traces

Table 2. Strain-Specific Responses to KA in Rodents

StrainSeizure SeverityHippocampal Neuron LossKey Mechanism
FVB/NHighSevereLow glutathione peroxidase
C57BL/6ModerateMildEnhanced microglial repair

Properties

CAS No.

59905-23-6

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1

InChI Key

VLSMHEGGTFMBBZ-LKEWCRSYSA-N

SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Isomeric SMILES

CC(=C)[C@H]1CN[C@H]([C@H]1CC(=O)O)C(=O)O

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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